molecular formula C4H10ClNO2 B555586 Hydron;methyl 2-aminopropanoate;chloride CAS No. 13515-97-4

Hydron;methyl 2-aminopropanoate;chloride

Cat. No.: B555586
CAS No.: 13515-97-4
M. Wt: 139.58 g/mol
InChI Key: IYUKFAFDFHZKPI-UHFFFAOYSA-N
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Description

Methyl 2-aminopropanoate hydrochloride (CAS: 13515-97-4) is an amino acid ester hydrochloride derivative. Its molecular formula is C₄H₁₀ClNO₂, with a molecular weight of 139.58 g/mol. Structurally, it consists of a methyl ester group attached to the carboxylate of 2-aminopropanoic acid (alanine), with a hydrochloride salt stabilizing the amino group. This compound is widely used as an intermediate in peptide synthesis, pharmaceutical manufacturing, and biochemical research .

Properties

CAS No.

13515-97-4

Molecular Formula

C4H10ClNO2

Molecular Weight

139.58 g/mol

IUPAC Name

hydron;methyl 2-aminopropanoate;chloride

InChI

InChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H

InChI Key

IYUKFAFDFHZKPI-UHFFFAOYSA-N

Canonical SMILES

[H+].CC(C(=O)OC)N.[Cl-]

Other CAS No.

13515-97-4
14316-06-4
2491-20-5

Pictograms

Irritant

Synonyms

13515-97-4; methyl2-aminopropanoatehydrochloride; DL-Alaninemethylesterhydrochloride; H-DL-Ala-OMe.HCl; h-dl-ala-omehydrochloride; DL-ALANINEMETHYLESTERHCL; SBB007634; MethylDL-2-aminopropanoatehydrochloride; dl-2-aminopropionicacidmethylesterhydrochloride; MethylL-alaninatehydrochloride; methyl2-aminopropanoatehydrochloridyl; D-ALANINEMETHYLESTER; h-dl-ala-omehcl; H-Ala-OMe??HCl; PubChem10905; MethylL-alaninateHCl; ACMC-209cpq; ACMC-209gfk; MethylDL-alaninateHCl; AC1MBT8Z; AC1Q3BUJ; A8627_SIGMA; SCHEMBL248769; SCHEMBL709460; DL-ALANINEMETHYLESTER

Origin of Product

United States

Preparation Methods

Methyl 2-aminopropanoate hydrochloride can be synthesized through several methods. One common synthetic route involves the esterification of 2-aminopropanoic acid with methanol in the presence of hydrochloric acid . The reaction conditions typically include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of methyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets and pathways. In biochemical studies, it may act as a substrate for enzymes, participating in enzymatic reactions and influencing metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Amino acid ester hydrochlorides share a common backbone but differ in ester groups, substituents, and stereochemistry. Below is a detailed comparison:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Methyl 2-aminopropanoate hydrochloride C₄H₁₀ClNO₂ 139.58 13515-97-4 Methyl ester, no side-chain substituents
Ethyl 2-aminopropanoate hydrochloride C₅H₁₂ClNO₂ 153.61 617-27-6 Ethyl ester, higher lipophilicity
(R)-Methyl 2-amino-3-methoxypropanoate HCl C₅H₁₂ClNO₃ 183.63 1800300-79-1 Methoxy group at C3, chiral center
(S)-Butyl 2-aminopropanoate hydrochloride C₇H₁₆ClNO₂ 181.66 81305-85-3 Butyl ester, increased steric bulk
L-Alanine benzyl ester hydrochloride C₁₀H₁₄ClNO₂ 215.68 1668-10-6 Benzyl ester, aromatic moiety enhances stability

Physicochemical and Functional Differences

Solubility and Stability
  • Methyl 2-aminopropanoate HCl: Moderately soluble in water; prone to hydrolysis under acidic/basic conditions. Stable at room temperature .
  • Ethyl 2-aminopropanoate HCl: Lower water solubility compared to methyl ester due to the ethyl group; similar stability profile .
  • (R)-Methyl 2-amino-3-methoxypropanoate HCl: The methoxy group enhances solubility in polar organic solvents (e.g., methanol) but reduces aqueous solubility. Chiral center requires strict storage (-20°C) to prevent racemization .
  • L-Alanine benzyl ester HCl : Poor aqueous solubility but highly stable in organic phases due to the benzyl group. Requires -20°C storage .

Research Findings and Industrial Relevance

  • Stereochemical Impact: Enantiomers like (S)-methyl 2-aminopropanoate HCl exhibit higher bioactivity in certain neurotransmitter analogs compared to racemic mixtures .
  • Synthetic Efficiency : Ethyl esters are preferred in large-scale synthesis due to lower cost, while methyl esters offer faster reaction kinetics in solid-phase peptide synthesis .
  • Stability Challenges : Methoxy and benzyl derivatives require stringent storage conditions, increasing production costs but offering niche applications in high-value pharmaceuticals .

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-aminopropanoate hydrochloride with high purity?

  • Methodological Answer : Methyl 2-aminopropanoate hydrochloride can be synthesized via esterification of 2-aminopropanoic acid (alanine) with methanol under acidic conditions, followed by HCl salt formation. Key steps include:
  • Reaction Setup : Use a molar ratio of 1:1.2 (alanine:methanol) in the presence of a catalytic acid (e.g., H₂SO₄) at 60–70°C for 6–8 hours.
  • Salt Formation : Treat the esterified product with concentrated HCl in an ice bath to precipitate the hydrochloride salt.
  • Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can the solubility and stability of Methyl 2-aminopropanoate hydrochloride be characterized in aqueous systems?

  • Methodological Answer :
  • Solubility : Perform phase-solubility studies in PBS (pH 7.4) at 25°C. The hydrochloride salt typically enhances aqueous solubility (e.g., ~50 mg/mL) compared to the free base.
  • Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC analysis. Degradation products (e.g., hydrolysis to alanine) should be quantified using validated methods .

Q. What analytical techniques are recommended for structural confirmation of Methyl 2-aminopropanoate hydrochloride?

  • Methodological Answer :
  • NMR : Use ¹H NMR (D₂O, 400 MHz) to confirm ester (-COOCH₃, δ ~3.6 ppm) and amine (-NH₂, δ ~1.8 ppm) groups.
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 138.1 (theoretical: 138.08).
  • Elemental Analysis : Verify Cl⁻ content (~20.5% w/w) via ion chromatography .

Advanced Research Questions

Q. How does stereochemical configuration influence the biological activity of Methyl 2-aminopropanoate hydrochloride?

  • Methodological Answer :
  • Chiral Resolution : Separate enantiomers using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent).
  • Bioactivity Assays : Test D- and L-forms in receptor-binding assays (e.g., NMDA or serotonin transporters). For example, the L-form may show higher affinity for amino acid transporters in neuronal cells .
  • SAR Studies : Compare with analogs like Methyl 2-aminobutanoate hydrochloride () to assess chain-length effects on target engagement .

Q. What strategies mitigate hygroscopicity issues during storage of Methyl 2-aminopropanoate hydrochloride?

  • Methodological Answer :
  • Lyophilization : Prepare a lyophilized powder under vacuum (0.1 mBar, -50°C) to reduce moisture absorption.
  • Packaging : Store in desiccated amber vials with molecular sieves (3Å) at -20°C.
  • Stability Monitoring : Use Karl Fischer titration to track water content (<0.5% w/w) monthly .

Q. How can computational modeling predict the interaction of Methyl 2-aminopropanoate hydrochloride with enzyme active sites?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding to target enzymes (e.g., alanine racemase). Parameterize the compound with GAFF force fields and AM1-BCC charges.
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å). Validate with in vitro enzyme inhibition assays (IC₅₀ determination) .

Q. What are the challenges in scaling up Methyl 2-aminopropanoate hydrochloride synthesis while maintaining enantiomeric excess?

  • Methodological Answer :
  • Catalytic Asymmetry : Employ chiral catalysts (e.g., L-proline derivatives) during esterification to achieve >90% enantiomeric excess.
  • Process Optimization : Use flow chemistry to control reaction parameters (residence time, temperature) and minimize racemization.
  • Quality Control : Implement inline PAT tools (e.g., FTIR) for real-time monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydron;methyl 2-aminopropanoate;chloride
Reactant of Route 2
Reactant of Route 2
Hydron;methyl 2-aminopropanoate;chloride

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